molecular formula C8H10BrNO B1446684 (2-Bromo-3-methoxyphenyl)methanamine CAS No. 1261582-19-7

(2-Bromo-3-methoxyphenyl)methanamine

Cat. No.: B1446684
CAS No.: 1261582-19-7
M. Wt: 216.07 g/mol
InChI Key: VYFKFVLTBBXGPG-UHFFFAOYSA-N
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Description

(2-Bromo-3-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H10BrNO It is a derivative of methanamine, where the phenyl ring is substituted with a bromine atom at the second position and a methoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-methoxyphenyl)methanamine typically involves the bromination of 3-methoxyaniline followed by a reductive amination process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-methoxyphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Boronic acids and palladium catalysts under mild conditions.

Major Products Formed

    Substitution: Various substituted phenylmethanamines.

    Oxidation: Corresponding imines or aldehydes.

    Reduction: Primary or secondary amines.

    Coupling: Biaryl compounds.

Scientific Research Applications

(2-Bromo-3-methoxyphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-3-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The bromine and methoxy substituents influence its reactivity and binding affinity to various enzymes and receptors. The compound can act as a ligand, forming complexes with metal ions or interacting with biological macromolecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4-methoxyphenyl)methanamine
  • (2-Bromo-3-ethoxyphenyl)methanamine
  • (2-Chloro-3-methoxyphenyl)methanamine

Uniqueness

(2-Bromo-3-methoxyphenyl)methanamine is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This unique substitution pattern can influence its reactivity, making it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

(2-bromo-3-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFKFVLTBBXGPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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